molecular formula C16H22ClNO2 B2548558 3-Benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane] hydrochloride CAS No. 2227206-10-0

3-Benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane] hydrochloride

Cat. No.: B2548558
CAS No.: 2227206-10-0
M. Wt: 295.81
InChI Key: JWYXZJIPWLIKSZ-UHFFFAOYSA-N
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Description

3-Benzyl-3-azaspiro[bicyclo[321]octane-8,2’-[1,3]dioxolane] hydrochloride is a complex organic compound with a unique spirocyclic structure It is characterized by the presence of a benzyl group, an azaspiro moiety, and a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2’-[1,3]dioxolane] hydrochloride typically involves multiple steps. One common approach starts with the preparation of the bicyclo[3.2.1]octane core, followed by the introduction of the azaspiro and dioxolane functionalities. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2’-[1,3]dioxolane] hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl position, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2’-[1,3]dioxolane] hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity on central nervous system receptors.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its potential therapeutic effects.

    Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-Benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2’-[1,3]dioxolane] hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target. This can lead to various biological effects, depending on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

    2-Azabicyclo[3.2.1]octane:

    8-Azabicyclo[3.2.1]octane: A core structure found in tropane alkaloids, known for their biological activity.

Uniqueness

3-Benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2’-[1,3]dioxolane] hydrochloride is unique due to its combination of a benzyl group, an azaspiro moiety, and a dioxolane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3'-benzylspiro[1,3-dioxolane-2,8'-3-azabicyclo[3.2.1]octane];hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2.ClH/c1-2-4-13(5-3-1)10-17-11-14-6-7-15(12-17)16(14)18-8-9-19-16;/h1-5,14-15H,6-12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQLAOKQAAPFOJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC1C23OCCO3)CC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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